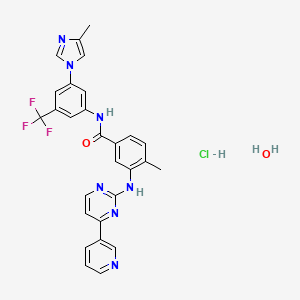

Nilotinib hydrochloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.01e-03 g/L

Synonyms

Canonical SMILES

Nilotinib and Cancer Research

Beyond its approved use in leukemia, Nilotinib's mechanism of action makes it a potential candidate for treating other cancers. As a tyrosine kinase inhibitor, it targets specific enzymes (kinases) involved in cell growth and proliferation. By blocking these enzymes, Nilotinib disrupts uncontrolled cell division, a hallmark of cancer.

- Clinical trials are ongoing to assess Nilotinib's efficacy in treating various solid tumors, either alone or in combination with other therapies . These trials focus on cancers that have progressed despite previous treatments.

Nilotinib and Neurodegenerative Diseases

An exciting area of Nilotinib research involves its potential application in neurodegenerative diseases like Parkinson's disease (PD). While the exact cause of PD remains unknown, protein accumulation and inflammation in the brain are known contributing factors.

Studies suggest that Nilotinib may help by:

- Improving the function of lysosomes, cellular structures responsible for waste disposal source: Journal of Parkinson's Disease - Nilotinib in Parkinson's Disease: A Review of Preclinical and Clinical Studies (2020)

- Reducing inflammation and oxidative stress in the brain source: Journal of Clinical Investigation - Repurposing the TKI nilotinib to target α-synuclein in Parkinson's disease (2020)

It's important to note that this research is still in the early stages. Clinical trials are necessary to determine Nilotinib's safety and efficacy in treating PD patients source: The Michael J. Fox Foundation - Parkinson's Nilotinib Trial Enrolling Participants.

Nilotinib hydrochloride monohydrate is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to other therapies like imatinib. It is an aminopyrimidine derivative that selectively inhibits the BCR-ABL fusion protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound's molecular formula is C28H25ClF3N7O2, and it has a molecular weight of approximately 584.0 g/mol .

Nilotinib exhibits significant biological activity as a BCR-ABL tyrosine kinase inhibitor. It has shown efficacy in clinical trials for treating Philadelphia chromosome-positive CML, demonstrating a higher affinity for the BCR-ABL protein compared to imatinib. This property allows nilotinib to overcome some forms of resistance that arise from mutations in the BCR-ABL gene . Additionally, it has been investigated for its potential effects on other kinases involved in myeloproliferative disorders .

The synthesis of nilotinib hydrochloride monohydrate typically involves several steps:

- Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates such as 4-methylimidazole and trifluoromethylphenyl derivatives.

- Coupling Reaction: These intermediates are then coupled through amide bond formation, often using coupling agents to facilitate the reaction.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form, often through acid-base neutralization techniques.

- Crystallization: The monohydrate form is obtained through controlled crystallization processes under specific temperature and humidity conditions .

Nilotinib hydrochloride monohydrate is primarily used in oncology for:

- Treatment of Chronic Myeloid Leukemia: Specifically indicated for patients with Philadelphia chromosome-positive CML who are resistant or intolerant to prior therapy.

- Clinical Research: Ongoing studies are exploring its efficacy against other hematological malignancies and solid tumors due to its unique mechanism of action against specific kinases .

Nilotinib interacts with various biological systems and can influence several pharmacokinetic parameters:

- Drug Interactions: It may interact with drugs metabolized by cytochrome P450 enzymes, potentially altering their effectiveness or increasing toxicity .

- Resistance Mechanisms: Studies have shown that mutations in the BCR-ABL gene can lead to reduced sensitivity to nilotinib, necessitating ongoing research into combination therapies or alternative inhibitors .

Nilotinib hydrochloride monohydrate shares its therapeutic class with several other tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Imatinib | BCR-ABL inhibitor | CML, gastrointestinal stromal tumors | First-generation inhibitor; lower affinity than nilotinib |

| Dasatinib | Dual BCR-ABL and Src family kinase inhibitor | CML, acute lymphoblastic leukemia | Effective against some imatinib-resistant mutations |

| Bosutinib | BCR-ABL and Src family kinase inhibitor | CML | Potent against specific mutations; less common use |

| Ponatinib | Pan-BCR-ABL inhibitor | CML, acute lymphoblastic leukemia | Effective against T315I mutation |

Nilotinib's higher affinity for the BCR-ABL protein allows it to be effective in cases where other inhibitors fail due to resistance mechanisms .

Nilotinib hydrochloride monohydrate presents as a solid powder with distinctive visual characteristics that have been consistently documented across multiple pharmaceutical and regulatory sources [1] [2] [3] [4]. The compound exhibits a characteristic white to slightly yellowish to slightly greenish yellow coloration, which represents the typical appearance of the crystalline monohydrate form used in pharmaceutical applications [2] [3] [4].

The physical state of nilotinib hydrochloride monohydrate is consistently described as a solid at room temperature conditions [1] [5] [6]. This solid-state characteristic is fundamental to its pharmaceutical formulation and processing requirements. The compound maintains its solid form across typical storage and handling conditions, making it suitable for conventional pharmaceutical manufacturing processes [2].

The powder morphology of nilotinib hydrochloride monohydrate has been characterized through microscopic analysis, revealing a needle-shaped crystalline structure for the monohydrate form [7]. This morphological characteristic contributes to the compound's X-ray diffraction pattern and influences its flow properties during pharmaceutical processing [7].

Solubility Profile in Various Solvents

The solubility characteristics of nilotinib hydrochloride monohydrate represent a critical physicochemical property that significantly impacts its pharmaceutical behavior and bioavailability profile.

Aqueous Solubility Characteristics

Nilotinib hydrochloride monohydrate demonstrates extremely limited aqueous solubility with pronounced pH-dependent characteristics [8] [2] [9]. At 25°C, the compound exhibits a water solubility of approximately 0.00201 mg/mL, classifying it as practically insoluble in water according to pharmaceutical solubility standards [8].

The aqueous solubility profile shows a marked pH dependency, with solubility decreasing substantially as pH increases [2] [9]. Under acidic conditions (pH 1.0), the compound demonstrates slight solubility, while at pH 4.5 and higher pH values, it becomes practically insoluble [2] [9]. This pH-dependent behavior is attributed to the protonation state of the nitrogen-containing functional groups within the molecular structure [2].

The compound's pKa values have been determined as pKa1 = 2.1 and pKa2 = 5.4, which explain the pH-dependent solubility characteristics [2] [3]. These ionization constants indicate that the compound exists predominantly in its protonated form under acidic conditions, enhancing its aqueous solubility compared to neutral or basic pH environments [2] [3].

Organic Solvent Compatibility

Nilotinib hydrochloride monohydrate demonstrates variable solubility across different organic solvents, with significant differences observed between polar and non-polar systems [1] [5] [10] [6] [11].

Dimethyl sulfoxide (DMSO) represents the most effective solvent for nilotinib hydrochloride monohydrate, with reported solubility values ranging from 3 mg/mL to 210.8 mg/mL depending on the specific experimental conditions and water content of the DMSO [5] [10] [6] [11]. The high solubility in DMSO makes it a preferred solvent for analytical and research applications [11].

Ethanol provides moderate solubility for the compound, with reported values of 1-2 mg/mL when gentle warming is applied [1] [6]. This temperature-dependent solubility characteristic is important for pharmaceutical processing and analytical method development [1] [6].

Methanol demonstrates sparingly soluble characteristics with nilotinib hydrochloride monohydrate [2] [3]. The compound shows very slight solubility in both acetonitrile and n-octanol, indicating limited compatibility with these organic solvents [3].

The distribution coefficient for nilotinib hydrochloride monohydrate in n-octanol/0.1 N HCl buffer at 37°C has been determined as 0.08, corresponding to a Log D value of -1.1 [2]. This low partition coefficient indicates the compound's hydrophilic nature in its protonated form [2].

Thermal Properties

The thermal characteristics of nilotinib hydrochloride monohydrate have been extensively studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing comprehensive insights into its thermal stability and decomposition patterns.

Melting Point Range (230-242°C)

The melting point of nilotinib hydrochloride monohydrate has been reported with some variation depending on the specific form and experimental conditions. The free base form of nilotinib demonstrates a melting point range of 230-242°C [12], while the hydrochloride monohydrate form shows different thermal behavior due to the presence of the hydrochloride salt and water molecule [1] [13] [14] [15].

Experimental determinations using DSC have revealed that nilotinib hydrochloride monohydrate undergoes a complex thermal transition process [16] [7]. The compound exhibits dehydration prior to melting, making it challenging to define a precise melting point range for the hydrated form [17]. This thermal behavior is characteristic of pharmaceutical hydrates that lose their water of crystallization before reaching their melting point [16] [7].

The dehydration-adjusted melting point for nilotinib hydrochloride monohydrate has been experimentally determined as 198-201°C [1] [13] [14] [15]. This temperature range represents the melting point of the dehydrated (anhydrous) form following water loss during the heating process [1] [13] [14] [15].

Thermal Stability Parameters

Comprehensive thermal stability studies have revealed that nilotinib hydrochloride monohydrate exhibits multi-stage thermal decomposition behavior [16] [7] [18] [19]. The thermal decomposition process can be characterized by several distinct temperature ranges and associated mass loss events [16] [7].

The initial thermal event occurs at approximately 50-133°C, corresponding to the loss of surface water (approximately 1.0% w/w) [16] [7]. This initial mass loss represents loosely bound water molecules that are not integral to the crystal lattice structure [16] [7].

The primary dehydration event occurs at approximately 140°C, corresponding to the loss of lattice-bound water with a mass loss of 3.2% w/w, which is equivalent to one mole of water per mole of nilotinib hydrochloride [16] [7]. This dehydration temperature is consistent with the theoretical water content expected for a monohydrate form [16] [7].

The molecular stability limit has been determined as 193°C, above which thermal degradation begins to occur [19]. Thermal degradation studies have revealed that the compound remains molecularly stable up to 193°C, after which degradation displays two distinct phases [19].

Thermal stability studies have demonstrated that nilotinib hydrochloride monohydrate remains stable at 180°C for at least 5 hours under controlled conditions [19]. Additionally, the compound shows stability at 20-25°C/60% relative humidity for at least 6 months without crystallization or significant degradation [19].

For the amorphous form of nilotinib hydrochloride, a glass transition temperature (Tg) of 147°C has been determined using modulated DSC [18] [19]. This value is relevant for understanding the thermal behavior of spray-dried amorphous forms of the compound [18] [19].

Hygroscopicity and Water Interaction Patterns

The hygroscopic behavior of nilotinib hydrochloride monohydrate represents a critical physicochemical property that influences its storage stability, processing characteristics, and pharmaceutical formulation requirements.

Dynamic vapor sorption (DVS) analysis has been employed to characterize the water sorption and desorption behavior of nilotinib hydrochloride monohydrate [20] [7] [21]. The compound demonstrates slightly hygroscopic characteristics, with Form B monohydrate showing the least hygroscopic behavior among the various crystalline forms A, B, and C [20].

The water content change over a complete humidity cycle (0-90% relative humidity) has been measured as Δm = 3.2% for the Form B monohydrate [20]. This moderate hygroscopicity indicates that the compound will absorb moisture from the environment but to a limited extent compared to more hygroscopic pharmaceutical materials [20].

Detailed humidity-dependent water uptake studies reveal that between 25-85% relative humidity, the compound shows a gradual water uptake of +1.6% w/w [21]. At higher humidity levels (95% relative humidity), the water uptake increases to +2.4% w/w [21]. This pattern indicates that significant water uptake occurs primarily at high humidity conditions [21].

The water interaction mechanisms in nilotinib hydrochloride monohydrate involve both surface water and lattice-bound water [16] [7]. The surface water represents loosely bound moisture that can be readily removed at relatively low temperatures (50-133°C), while the lattice-bound water is integral to the crystal structure and requires higher temperatures (approximately 140°C) for removal [16] [7].

Dehydration and rehydration behavior studies demonstrate that the compound exhibits reversible water loss and uptake characteristics [7]. The compound can undergo dehydration without permanent structural changes and can rehydrate under appropriate humidity conditions while maintaining its crystalline form [7].

The non-stoichiometric hydration behavior has been observed for certain forms of nilotinib hydrochloride, particularly the dihydrate form, which can exhibit variable hydration states with water content varying from 3.0 to 5.0% w/w (equivalent to monohydrate to dihydrate ratios) [7]. This behavior is attributed to crystal lattice channels that can accommodate additional loosely bound water molecules [7].

Storage and stability implications of the hygroscopic behavior indicate that nilotinib hydrochloride monohydrate requires controlled storage conditions to maintain its stability [2] [20]. The compound should be stored in low water permeability packaging to minimize moisture uptake and prevent potential hydrolysis or physical form changes [2].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (81.82%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (81.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Tasigna (nilotinib) is indicated for the treatment of adult patients with newly diagnosed Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in chronic phase. /Included in US product label/

Tasigna is indicated for the treatment of chronic phase and accelerated phase Philadelphia chromosome positive chronic myelogenous leukemia (Ph+ CML) in adult patients resistant or intolerant to prior therapy that included imatinib. The effectiveness of Tasigna is based on hematologic and cytogenetic response rates. There are no controlled trials demonstrating a clinical benefit, such as improvement in disease-related symptoms or increased survival. /Included in US product label/

Pharmacology

Mechanism of Action

Nilotinib, an inhibitor of Bcr-Abl tyrosine kinase, is an antineoplastic agent. Chronic myelogenous leukemia (CML) is a clonal myeloproliferative disorder characterized by the expansion of hematopoietic cells carrying the Philadelphia chromosome (Ph), resulting from a reciprocal translocation of the long arms of chromosomes 9 and 22. A novel fusion gene is formed, Bcr-Abl, which encodes a constitutively active, cytoplasmic form of protein tyrosine kinase. The unregulated activity of the Abl tyrosine kinase in Bcr-Abl is the cause of CML. Nilotinib is an orally active aminopyrimidine-derivative tyrosine kinase inhibitor that functions through competitive inhibition at the ATP-binding site of Bcr-Abl, leading to the inhibition of tyrosine phosphorylation of proteins that are involved in the intracellular signal transduction that Bcr-Abl mediates.

Clinical resistance to imatinib in CML has been attributed to several mechanisms, but point mutations in the Bcr-Abl kinase domain appear to the most common, occurring in 30-90% of patients who develop resistance. The ability of nilotinib to overcome imatinib resistance resulting from Bcr-Abl kinase domain mutations has been demonstrated in vitro. In preclinical studies in cell-line models, nilotinib inhibited most (32 of 33) imatinib-resistant Bcr-Abl kinase domain mutant forms.

Nilotinib binds to and stabilizes the inactive conformation of the kinase domain of Abl protein. In vitro, nilotinib inhibited Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from patients with Ph+ CML. Under the conditions of the assays, nilotinib was able to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, in 32 out of 33 mutations tested. In vivo, nilotinib reduced the tumor size in a murine Bcr-Abl xenograft model. Nilotinib inhibited the autophosphorylation of the following kinases at IC50 values as indicated: Bcr-Abl (20-60 nM), PDGFR (69 nM), c-Kit (210 nM), CSF-1R (125-250 nM) and DDR (3.7 nM).

It is an important challenge to better understand the mechanisms of tyrosine kinase inhibitors-induced apoptosis in CML cells. Thus, /the authors/ have investigated how this apoptosis can be modulated by extracellular factors. Apoptosis induced by imatinib and nilotinib was determined in BCR-ABL expressing cell lines and primary CML CD34+ cells. Both molecules induced apoptosis of BCR-ABL expressing cells. This apoptosis was inhibited by protein synthesis inhibition in both K562 and CML CD34+ cells. In K562, 80% inhibition of the BCR-ABL auto-phosphorylation by either imatinib or nilotinib induced a two fold increase in Bim-EL expression and induction of apoptosis in 48 hr. Bim accumulation preceded apoptosis induction which was completely abolished by depletion in Bim using shRNA. However, the anti-proliferative effect of imatinib was preserved in Bim-depleted cells. When K562 cells were cultured in a cytokine containing medium, the pro-apoptotic effect of nilotinib was decreased by 68% and this was related to a decrease in Bim-EL dephosphorylation and accumulation. Similarly, the presence of a combination of cytokines inhibited 88% of NIL- and 39% of IMA-induced apoptosis in primary CML CD34+ cells. In conclusion, both nilotinib and imatinib induce apoptosis through Bim accumulation independently of cell cycle arrest. However, the pro-apoptotic effect of both molecules can be attenuated by the presence of cytokines and growth factors, particularly concerning nilotinib. Thus BCR-ABL inhibition restores the cytokine dependence but is not sufficient to induce apoptosis when other signaling pathways are activated.

For more Mechanism of Action (Complete) data for Nilotinib (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... On pharmacokinetic analysis, T(max) was 3 hours.

Steady-state nilotinib exposure was dose-dependent with less than dose-proportional increases in systemic exposure at dose levels higher than 400 mg given as once daily dosing. Daily serum exposure to nilotinib following 400 mg twice daily dosing at steady state was 35% higher than with 800 mg once daily dosing. Steady state exposure (AUC) of nilotinib with 400 mg twice daily dosing was 13% higher than with 300 mg twice daily dosing. The average steady state nilotinib trough and peak concentrations did not change over 12 months. There was no relevant increase in exposure to nilotinib when the dose was increased with 400 mg twice daily to 600 mg twice daily.

Inter-patient variability in nilotinib AUC was 32% to 64%. Steady state conditions were achieved by Day 8. An increase in serum exposure to nilotinib between the first dose and steady state was approximately 2-fold for daily dosing and 3.8-fold for twice-daily dosing.

The blood-to-serum ratio of nilotinib is 0.68. Serum protein binding is approximately 98% on the basis of in vitro experiments.

For more Absorption, Distribution and Excretion (Complete) data for Nilotinib (8 total), please visit the HSDB record page.

Metabolism Metabolites

Nilotinib is extensively metabolized by the cytochrome P-450 (CYP) microsomal enzyme system, principally by the isoenzyme 3A4. Nilotinib is the principal circulating component in the serum, and none of the metabolites substantially contribute to the pharmacologic activity of the drug.

Wikipedia

Ecgonidine

FDA Medication Guides

Nilotinib Hydrochloride

CAPSULE;ORAL

NOVARTIS

09/23/2021

Drug Warnings

Nilotinib is associated with plasma concentration-dependent prolongation of the QT interval. In the phase 2 clinical trial in CML, increases in QTcF of more than 60 msec from baseline were observed in 2.1% of patients; QTcF exceeded 500 msec in less than 1% of patients (3 patients). Prolongation of the QT interval can result in torsades de pointes, leading to syncope, seizure, and/or sudden death. No episodes of torsades de pointes were observed in clinical studies. The drug should not be used in patients with hypokalemia, hypomagnesemia, or long QT syndrome, and drugs known to prolong QT interval and potent CYP3A4 inhibitors should be avoided. Hypokalemia and hypomagnesemia should be corrected prior to administration of nilotinib, and these electrolytes should be monitored periodically during therapy. ECGs should be obtained to monitor the QT interval at baseline and 7 days after initiation of the drug, and should be repeated periodically thereafter, as well as after any dosage adjustments.

Five sudden deaths were reported in patients receiving nilotinib in an ongoing study (n=867; 0.6%). A similar incidence also was reported in the expanded access program. The early occurrence of some of these deaths relative to the initiation of nilotinib suggests the possibility that ventricular repolarization abnormalities may have contributed to their occurrence.

In clinical trials, grade 3 or 4 neutropenia, thrombocytopenia, and anemia occurred in 28, 28, and 8%, respectively, of patients in the chronic phase of CML, and in 37, 37, and 23%, respectively, of patients in the accelerated phase of CML. The manufacturer states that myelosuppression generally was reversible and usually was managed by withholding nilotinib or reducing the dosage. Complete blood cell counts should be monitored every 2 weeks during the first 2 months of therapy and monthly (or as clinically indicated) thereafter. If hematologic toxicity occurs, nilotinib should be withheld.

For more Drug Warnings (Complete) data for Nilotinib (24 total), please visit the HSDB record page.

Biological Half Life

The apparent elimination half-life estimated from the multiple dose pharmacokinetic studies with daily dosing was approximately 17 hours.

... The calculated half-life t((1/2)) following multiple daily dosing was approximately 17 hours.

Use Classification

Interactions

Nilotinib inhibits human P-glycoprotein. If Tasigna is administered with drugs that are substrates of P-gp, increased concentrations of the substrate drug are likely, and caution should be exercised.

In healthy subjects receiving the CYP3A4 inducer, rifampicin, at 600 mg daily for 12 days, systemic exposure (AUC) to nilotinib was decreased approximately 80%.

In healthy subjects receiving ketoconazole, a CYP3A4 inhibitor, at 400 mg once daily for 6 days, systemic exposure (AUC) to nilotinib was increased approximately 3-fold.

For more Interactions (Complete) data for Nilotinib (8 total), please visit the HSDB record page.

Dates

2: Fujimi A, Sakamoto H, Kanisawa Y, Minami S, Nagamachi Y, Yamauchi N, Ibata S, Kato J. Pneumatosis intestinalis during chemotherapy with nilotinib in a patient with chronic myeloid leukemia who tested positive for anti-topoisomerase I antibodies. Clin J Gastroenterol. 2016 Dec;9(6):358-364. Review. PubMed PMID: 27638345.

3: Emole J, Talabi T, Pinilla-Ibarz J. Update on the management of Philadelphia chromosome positive chronic myelogenous leukemia: role of nilotinib. Biologics. 2016 Feb 26;10:23-31. doi: 10.2147/BTT.S67844. Review. PubMed PMID: 27013862; PubMed Central PMCID: PMC4777272.

4: Sekiguchi Y, Shimada A, Matsuzawa M, Imai H, Wakabayashi M, Sugimoto K, Nakamura N, Sawada T, Arita J, Komatsu N, Noguchi M. Occurrence of Carcinoma of the Pancreas Following Nilotinib Therapy for Chronic Myeloid Leukemia: Report of a Case with Review of the Literature. Turk J Haematol. 2015 Sep;32(3):257-62. doi: 10.4274/tjh.2013.0322. Review. PubMed PMID: 26376592; PubMed Central PMCID: PMC4563202.

5: Miura M. Therapeutic drug monitoring of imatinib, nilotinib, and dasatinib for patients with chronic myeloid leukemia. Biol Pharm Bull. 2015;38(5):645-54. doi: 10.1248/bpb.b15-00103. Review. PubMed PMID: 25947908.

6: Kaur S, Arora AK, Sekhon JS, Sood N. Nilotinib-induced psoriasis in a patient of chronic myeloid leukemia responding to methotrexate. Indian J Dermatol Venereol Leprol. 2015 Mar-Apr;81(2):216-8. doi: 10.4103/0378-6323.152311. Review. PubMed PMID: 25751356.

7: Weisberg E, Nonami A, Griffin JD. Combination therapy with nilotinib for drug-sensitive and drug-resistant BCR-ABL-positive leukemia and other malignancies. Arch Toxicol. 2014 Dec;88(12):2233-42. doi: 10.1007/s00204-014-1385-5. Review. PubMed PMID: 25331939.

8: Ostendorf BN, le Coutre P, Kim TD, Quintás-Cardama A. Nilotinib. Recent Results Cancer Res. 2014;201:67-80. doi: 10.1007/978-3-642-54490-3_3. Review. PubMed PMID: 24756785.

9: Capuozzo M, Ottaiano A, Nava E, Cascone S, Cinque C, Vercellone A, Scognamiglio C, Palumbo E, Iaffaioli RV. Nilotinib for the Frontline Treatment of Chronic Myeloid Leukemia Carrying the p230 Transcript: Dream or Reality? Front Oncol. 2014 Feb 3;4:17. doi: 10.3389/fonc.2014.00017. Review. PubMed PMID: 24551597; PubMed Central PMCID: PMC3910244.

10: Signorovitch J, Ayyagari R, Reichmann WM, Wu EQ, Chen L. Major molecular response during the first year of dasatinib, imatinib or nilotinib treatment for newly diagnosed chronic myeloid leukemia: a network meta-analysis. Cancer Treat Rev. 2014 Mar;40(2):285-92. doi: 10.1016/j.ctrv.2013.09.004. Review. PubMed PMID: 24112812.

11: Eadie LN, Hughes TP, White DL. Interaction of the efflux transporters ABCB1 and ABCG2 with imatinib, nilotinib, and dasatinib. Clin Pharmacol Ther. 2014 Mar;95(3):294-306. doi: 10.1038/clpt.2013.208. Review. PubMed PMID: 24107928.

12: Kanda T, Ishikawa T, Takahashi T, Nishida T. Nilotinib for treatment of gastrointestinal stromal tumors: out of the equation? Expert Opin Pharmacother. 2013 Sep;14(13):1859-67. doi: 10.1517/14656566.2013.816676. Review. PubMed PMID: 23834614.

13: Brazzelli V, Grasso V, Borroni G. Imatinib, dasatinib and nilotinib: a review of adverse cutaneous reactions with emphasis on our clinical experience. J Eur Acad Dermatol Venereol. 2013 Dec;27(12):1471-80. doi: 10.1111/jdv.12172. Review. PubMed PMID: 23611501.

14: Quintás-Cardama A, Jabbour EJ. Considerations for early switch to nilotinib or dasatinib in patients with chronic myeloid leukemia with inadequate response to first-line imatinib. Leuk Res. 2013 May;37(5):487-95. doi: 10.1016/j.leukres.2013.01.006. Review. PubMed PMID: 23391518.

15: Deadman BJ, Hopkin MD, Baxendale IR, Ley SV. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Org Biomol Chem. 2013 Mar 21;11(11):1766-800. doi: 10.1039/c2ob27003j. Review. PubMed PMID: 23247657.

16: Drucker AM, Wu S, Busam KJ, Berman E, Amitay-Laish I, Lacouture ME. Rash with the multitargeted kinase inhibitors nilotinib and dasatinib: meta-analysis and clinical characterization. Eur J Haematol. 2013 Feb;90(2):142-50. doi: 10.1111/ejh.12052. Review. PubMed PMID: 23240881.

17: Pavey T, Hoyle M, Ciani O, Crathorne L, Jones-Hughes T, Cooper C, Osipenko L, Venkatachalam M, Rudin C, Ukoumunne O, Garside R, Anderson R. Dasatinib, nilotinib and standard-dose imatinib for the first-line treatment of chronic myeloid leukaemia: systematic reviews and economic analyses. Health Technol Assess. 2012;16(42):iii-iv, 1-277. doi: 10.3310/hta16420. Review. PubMed PMID: 23134589.

18: Loveman E, Cooper K, Bryant J, Colquitt JL, Frampton GK, Clegg A. Dasatinib, high-dose imatinib and nilotinib for the treatment of imatinib-resistant chronic myeloid leukaemia: a systematic review and economic evaluation. Health Technol Assess. 2012;16(23):iii-xiii, 1-137. doi: 10.3310/hta16230. Review. PubMed PMID: 22564553; PubMed Central PMCID: PMC4781455.

19: Rogers G, Hoyle M, Thompson Coon J, Moxham T, Liu Z, Pitt M, Stein K. Dasatinib and nilotinib for imatinib-resistant or -intolerant chronic myeloid leukaemia: a systematic review and economic evaluation. Health Technol Assess. 2012;16(22):1-410. doi: 10.3310/hta16220. Review. PubMed PMID: 22551803; PubMed Central PMCID: PMC4781389.

20: Tran A, Tawbi HA. A potential role for nilotinib in KIT-mutated melanoma. Expert Opin Investig Drugs. 2012 Jun;21(6):861-9. doi: 10.1517/13543784.2012.679341. Review. PubMed PMID: 22500535.